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Compound of Interest

Compound Name: (2R)-2-(methoxymethyl)azetidine

Cat. No.: B1399773

An In-Depth Technical Guide to (2R)-2-(methoxymethyl)azetidine: Properties, Synthesis, and
Applications

Introduction: The Azetidine Scaffold in Modern Drug
Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative
obscurity to become a privileged scaffold in medicinal chemistry.[1][2] Its significance lies in the
unique combination of properties conferred by its strained four-membered ring system. Unlike
its more strained three-membered aziridine cousin, the azetidine ring is generally more stable,
yet it imparts a degree of conformational rigidity that is highly desirable for optimizing ligand-
target interactions.[3][4] This rigidity allows for precise control over the spatial orientation of
substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

(2R)-2-(methoxymethyl)azetidine is a chiral building block that capitalizes on these
advantages. The "(2R)" designation specifies the stereochemistry at the 2-position, a critical
feature for interacting with chiral biological systems like enzymes and receptors. The
methoxymethyl substituent provides an additional vector for interaction, can improve aqueous
solubility, and may influence the molecule's pharmacokinetic profile.[5] This guide provides a
comprehensive overview of the core physical and chemical properties, a plausible synthetic
pathway, and the strategic application of this valuable building block for professionals in drug
development.
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PART 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, a robust
profile can be constructed from computed data and established principles of organic chemistry.

Core Physical Properties

A summary of the key physical and computed properties for 2-(methoxymethyl)azetidine is
presented below. These values are essential for experimental design, including reaction setup,
purification, and formulation.

Property Value Source
Molecular Formula CsH11NO PubChem][6]
Molecular Weight 101.15 g/mol PubChem][6]
Monoisotopic Mass 101.084063974 Da PubChem][6]
XLogP3-AA (LogP) -0.2 PubChem][6]
Hydrogen Bond Donor Count 1 PubChem|6]
Hydrogen Bond Acceptor

Count 2 PubChem][6]
Rotatable Bond Count 2 PubChem][6]
Topological Polar Surface Area  21.3 A2 PubChem][6]
Storage Conditions 2-8°C, under inert gas MySkinRecipes|[5]

The negative LogP value suggests that the compound is hydrophilic, with good potential for
solubility in polar solvents, a property enhanced by the ether and amine functionalities. The
topological polar surface area (TPSA) is well within the range typically associated with good
cell permeability.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized
compound.[7][8] The following are the predicted spectral characteristics for (2R)-2-
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(methoxymethyl)azetidine.
e H NMR Spectroscopy:

o N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, which is exchangeable
with D20.

o C2-H Proton: A multiplet, expected around 3.5-4.0 ppm, coupled to the protons on C3 and
the adjacent methylene group.

o CH2-O (exocyclic): Two diastereotopic protons appearing as a multiplet (likely a doublet of
doublets) around 3.4-3.6 ppm.

o O-CHs Protons: A sharp singlet around 3.3 ppm.

o C3-H:z Protons: Two diastereotopic protons appearing as complex multiplets, likely in the
2.0-2.5 ppm range.

o C4-H:2 Protons: Two diastereotopic protons appearing as multiplets, shifted downfield
compared to C3 due to proximity to the nitrogen, likely in the 3.0-3.5 ppm range.

e 13C NMR Spectroscopy:
o C2: ~60-65 ppm
o C4: ~45-50 ppm
o C3:~25-30 ppm
o CH2-O (exocyclic): ~75-80 ppm
o O-CHs: ~58-60 ppm
o Infrared (IR) Spectroscopy:

o N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm~1 region.
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o C-H Stretch (sp®): Multiple sharp absorptions just below 3000 cm~1 (typically 2850-2960
cm™1).

o C-O Stretch (Ether): A strong, characteristic absorption in the 1070-1150 cm~1 region.

e Mass Spectrometry (MS):

o The primary molecular ion peak (M+) in an electron ionization (El) mass spectrum would
be expected at m/z = 101. The protonated molecule [M+H]* would be observed at m/z =
102 in electrospray ionization (ESI) mode.

PART 2: Chemical Reactivity, Stability, and
Synthesis

The chemical behavior of (2R)-2-(methoxymethyl)azetidine is dominated by two key features:
the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.[3]

Core Chemical Reactivity

The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with
a wide range of electrophiles. This makes it a versatile intermediate for further functionalization.
Common reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form
stable amides.

» N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium
catalysis) to introduce substituents on the nitrogen.

» N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

» Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

While more stable than aziridines, the azetidine ring can undergo ring-opening reactions under
specific conditions, particularly with strong acids, which protonate the ring nitrogen and
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facilitate nucleophilic attack.[9] This strain-driven reactivity can be exploited in certain synthetic
strategies but also dictates the need for careful handling and reaction condition selection.[3]

Key Reactions of the Azetidine Nitrogen
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Caption: Common electrophilic reactions at the secondary amine of the azetidine ring.

Stability and Handling

(2R)-2-(methoxymethyl)azetidine is a basic amine and should be handled accordingly. It is
typically stored as its hydrochloride salt to improve stability and ease of handling.[10] The free
base should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated
temperatures (2-8°C) to prevent oxidation and reaction with atmospheric carbon dioxide.[5] It is
generally stable to a range of reaction conditions but should be protected from strong, non-
nucleophilic acids that could promote decomposition.[9]

Proposed Synthesis and Purification Protocol

The synthesis of chiral 2-substituted azetidines often begins from readily available chiral
precursors like amino acids or amino alcohols.[11][12] A plausible and efficient route to (2R)-2-
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(methoxymethyl)azetidine starts from (R)-serine methyl ester.

Rationale: This pathway leverages a common and reliable strategy for forming four-membered
rings: the intramolecular cyclization of a y-amino alcohol derivative.[11] Starting with a chiral
building block like (R)-serine ensures the final product has the desired (2R) stereochemistry.
Each step uses well-established, high-yielding reactions.

Proposed Synthetic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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